molecular formula C15H10Cl3N3O B12725221 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole CAS No. 135034-75-2

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole

Cat. No.: B12725221
CAS No.: 135034-75-2
M. Wt: 354.6 g/mol
InChI Key: GOMGCKKSMHPHPO-UHFFFAOYSA-N
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Description

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole typically involves the reaction of 1-phenyl-1H-1,2,3-triazole with 2,4,6-trichlorophenoxy methyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated triazole rings.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to form non-covalent interactions with biological macromolecules, leading to changes in their function. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: A simpler triazole derivative with similar biological activities.

    2,4,6-Trichlorophenoxyacetic acid: A compound with a similar phenoxy group but different overall structure and applications.

    1-Phenyl-4-(chloromethyl)-1H-1,2,3-triazole: A related compound with a chloromethyl group instead of the trichlorophenoxy group.

Uniqueness

1-Phenyl-4-((2,4,6-trichlorophenoxy)methyl)-1H-1,2,3-triazole is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

135034-75-2

Molecular Formula

C15H10Cl3N3O

Molecular Weight

354.6 g/mol

IUPAC Name

1-phenyl-4-[(2,4,6-trichlorophenoxy)methyl]triazole

InChI

InChI=1S/C15H10Cl3N3O/c16-10-6-13(17)15(14(18)7-10)22-9-11-8-21(20-19-11)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

GOMGCKKSMHPHPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)COC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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